molecular formula C12H10F2N2O2 B2425438 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1052558-50-5

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2425438
CAS RN: 1052558-50-5
M. Wt: 252.221
InChI Key: XMTWMAIWNVBBBV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as DFPDPCA, is a pyrazole carboxylic acid that is widely used in various scientific research applications. It is a versatile compound that has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. The chemical structure of DFPDPCA is composed of two nitrogen atoms, two fluorine atoms, one carbon atom, and one hydrogen atom. It has a molecular weight of 215.18 g/mol and a melting point of 121-123°C.

Scientific Research Applications

Catalysis and Radical Chemistry

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (referred to as compound 1) has been investigated for its catalytic properties. Researchers have explored its effects on structural, redox, and magnetic properties of Blatter radicals . These radicals play a crucial role in catalytic reactions, and understanding their behavior can lead to novel catalyst design.

Suzuki–Miyaura Coupling

Suzuki–Miyaura cross-coupling is a powerful method for carbon–carbon bond formation. Compound 1 could serve as a boron reagent in this reaction, enabling the synthesis of diverse organic compounds . Researchers could explore its compatibility with various substrates and reaction conditions.

Bioactive Compounds

Given its unique structure, compound 1 might exhibit bioactivity. Researchers could screen it against biological targets (enzymes, receptors, etc.) to identify potential therapeutic effects. This could lead to the discovery of novel bioactive molecules.

Gulyaev, D., Serykh, A., Tretyakov, E., et al. (2023). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Catalysts, 13(8), 1206. DOI: 10.3390/catal13081206 Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 43, 5131-5142. DOI: 10.1039/C3CS60197H

properties

IUPAC Name

1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTWMAIWNVBBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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